

# Preliminary Toxicity Profile of NCA029: A Technical Overview

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## Compound of Interest

Compound Name: NCA029

Cat. No.: B12369494

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## Introduction

**NCA029** is a novel, potent, and selective small-molecule agonist of Homo sapiens caseinolytic protease P (HsClpP). It is under investigation as a potential therapeutic agent for colorectal adenocarcinoma. By activating HsClpP, **NCA029** induces mitochondrial dysfunction and activates the ATF3-dependent integrated stress response, ultimately leading to apoptosis in cancer cells. This document provides a summary of the preliminary toxicity and safety profile of **NCA029** based on currently available preclinical data.

## Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vitro and in vivo activity and preliminary safety assessment of **NCA029**.

### Table 1: In Vitro Cytotoxicity of NCA029 in Human Colon Adenocarcinoma Cell Lines

Cell Line	IC <sub>50</sub> (μM)
HCT116	1.1[1]
SW620	1.5
HCT15	3.5
SW480	5.4
DLD-1	3.1

**Table 2: In Vivo Efficacy and Safety of NCA029 in an HCT116 Xenograft Model**

Dosage (Intravenous)	Tumor Growth Inhibition	Observed Toxicity
2.5 mg/kg	~70%[1]	No apparent toxicity in heart, liver, spleen, lungs, or kidneys based on H&E staining[1]
5 mg/kg	83.6%[1]	No apparent toxicity in heart, liver, spleen, lungs, or kidneys based on H&E staining[1]

**Table 3: Pharmacokinetic and Microbiome Interaction Profile of NCA029**

Parameter	Value	Species
Oral Half-life	4.7 hours[1]	Rat
Antibacterial Activity (MIC)	>128 μg/mL	5 different bacterial strains[1]

## Experimental Protocols

### In Vitro Cytotoxicity Assay

The antiproliferative activity of **NCA029** was evaluated against a panel of human colon adenocarcinoma cell lines. The IC<sub>50</sub> values, representing the concentration of the compound

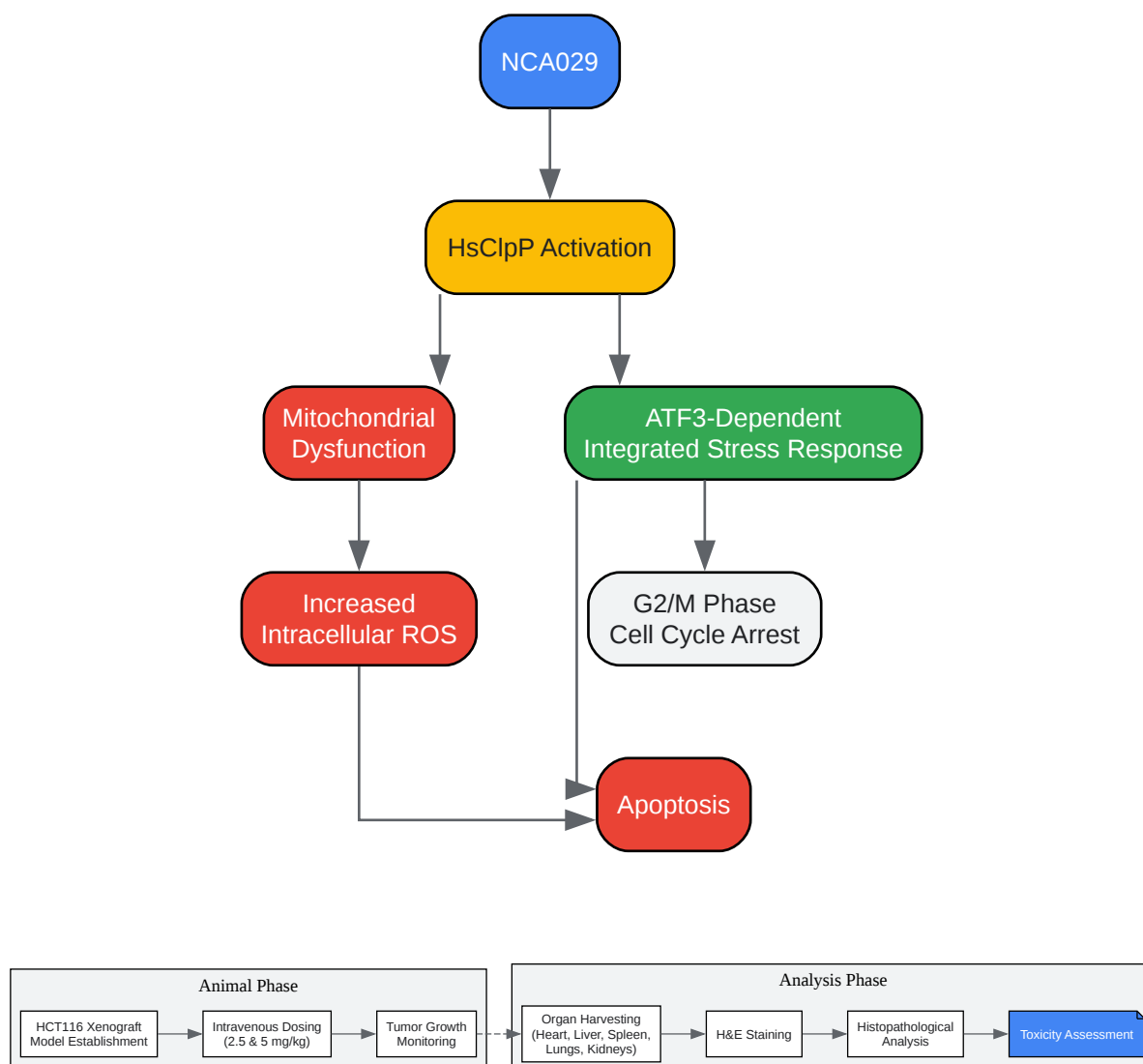
required to inhibit cell growth by 50%, were determined. Studies have indicated that **NCA029** demonstrates reduced toxicity in normal cells when compared to its parent compound[1].

## In Vivo Xenograft Study

The in vivo antitumor efficacy and toxicity of **NCA029** were assessed in a xenograft model using HCT116 cells. The compound was administered intravenously at doses of 2.5 mg/kg and 5 mg/kg. Tumor growth inhibition was measured, and at the end of the study, major organs (heart, liver, spleen, lungs, and kidneys) were collected for histopathological analysis using Hematoxylin and Eosin (H&E) staining to evaluate for any signs of toxicity[1].

## Visualizations

### Signaling Pathway of NCA029-Induced Apoptosis



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## References

- 1. NCA-029, a potent HsClpP agonist with efficacy in colorectal cancer model | BioWorld [bioworld.com]

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